Enhanced MPS1 Biochemical Potency of N8-[(2S)-3,3-dimethylbutan-2-yl] Derivative vs. Neopentyl Analog
The (S)-enantiomer (34h) demonstrates a significant gain in biochemical potency compared to the neopentyl derivative (34e), the lead compound in the series [1]. The addition of a single methyl group at the N8 chiral center enhances MPS1 inhibition, achieving an IC50 in the low nanomolar range under high ATP conditions that better mimic the cellular environment [1].
| Evidence Dimension | MPS1 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.020 μM; Ki = 0.0002 μM |
| Comparator Or Baseline | Neopentyl derivative 34e: IC50 = 0.033 μM |
| Quantified Difference | ~1.65-fold more potent IC50; ~150-fold more potent Ki (implied by 34e Ki calculation) |
| Conditions | Biochemical Caliper assay at 1 mM ATP concentration |
Why This Matters
This data proves that the target compound (34h) is not simply a close analog but a significantly more potent inhibitor under physiologically relevant ATP concentrations, making it a superior choice for studies requiring maximum target engagement.
- [1] Innocenti P, Woodward HL, Solanki S, Naud S, Westwood IM, Cronin N, Hayes A, Roberts J, Henley AT, Baker R, Faisal A, Mak GW, Box G, Valenti M, De Haven Brandon A, O'Fee L, Saville H, Schmitt J, Matijssen B, Burke R, van Montfort RL, Raynaud FI, Eccles SA, Linardopoulos S, Blagg J, Hoelder S. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. J Med Chem. 2016 Apr 28;59(8):3671-88. Table 5. View Source
